(3S,4S)-3-Hydroxy-6-methyl-4-[[(2S)-6-(methylcarbamothioylamino)-2-[[3-naphthalen-1-yl-2-(naphthalen-1-ylmethyl)propanoyl]amino]hexanoyl]amino]-N-(2-morpholin-4-ylethyl)heptanamide (3S,4S)-3-Hydroxy-6-methyl-4-[[(2S)-6-(methylcarbamothioylamino)-2-[[3-naphthalen-1-yl-2-(naphthalen-1-ylmethyl)propanoyl]amino]hexanoyl]amino]-N-(2-morpholin-4-ylethyl)heptanamide
Brand Name: Vulcanchem
CAS No.: 132101-72-5
VCID: VC0164806
InChI: InChI=1S/C46H62N6O5S/c1-32(2)28-41(42(53)31-43(54)48-22-23-52-24-26-57-27-25-52)51-45(56)40(20-8-9-21-49-46(58)47-3)50-44(55)37(29-35-16-10-14-33-12-4-6-18-38(33)35)30-36-17-11-15-34-13-5-7-19-39(34)36/h4-7,10-19,32,37,40-42,53H,8-9,20-31H2,1-3H3,(H,48,54)(H,50,55)(H,51,56)(H2,47,49,58)/t40-,41-,42-/m0/s1
SMILES: CC(C)CC(C(CC(=O)NCCN1CCOCC1)O)NC(=O)C(CCCCNC(=S)NC)NC(=O)C(CC2=CC=CC3=CC=CC=C32)CC4=CC=CC5=CC=CC=C54
Molecular Formula: C46H62N6O5S
Molecular Weight: 811.1 g/mol

(3S,4S)-3-Hydroxy-6-methyl-4-[[(2S)-6-(methylcarbamothioylamino)-2-[[3-naphthalen-1-yl-2-(naphthalen-1-ylmethyl)propanoyl]amino]hexanoyl]amino]-N-(2-morpholin-4-ylethyl)heptanamide

CAS No.: 132101-72-5

Main Products

VCID: VC0164806

Molecular Formula: C46H62N6O5S

Molecular Weight: 811.1 g/mol

(3S,4S)-3-Hydroxy-6-methyl-4-[[(2S)-6-(methylcarbamothioylamino)-2-[[3-naphthalen-1-yl-2-(naphthalen-1-ylmethyl)propanoyl]amino]hexanoyl]amino]-N-(2-morpholin-4-ylethyl)heptanamide - 132101-72-5

CAS No. 132101-72-5
Product Name (3S,4S)-3-Hydroxy-6-methyl-4-[[(2S)-6-(methylcarbamothioylamino)-2-[[3-naphthalen-1-yl-2-(naphthalen-1-ylmethyl)propanoyl]amino]hexanoyl]amino]-N-(2-morpholin-4-ylethyl)heptanamide
Molecular Formula C46H62N6O5S
Molecular Weight 811.1 g/mol
IUPAC Name (3S,4S)-3-hydroxy-6-methyl-4-[[(2S)-6-(methylcarbamothioylamino)-2-[[3-naphthalen-1-yl-2-(naphthalen-1-ylmethyl)propanoyl]amino]hexanoyl]amino]-N-(2-morpholin-4-ylethyl)heptanamide
Standard InChI InChI=1S/C46H62N6O5S/c1-32(2)28-41(42(53)31-43(54)48-22-23-52-24-26-57-27-25-52)51-45(56)40(20-8-9-21-49-46(58)47-3)50-44(55)37(29-35-16-10-14-33-12-4-6-18-38(33)35)30-36-17-11-15-34-13-5-7-19-39(34)36/h4-7,10-19,32,37,40-42,53H,8-9,20-31H2,1-3H3,(H,48,54)(H,50,55)(H,51,56)(H2,47,49,58)/t40-,41-,42-/m0/s1
Standard InChIKey LAXVCPSPNYHMPO-BJKOEGOMSA-N
Isomeric SMILES CC(C)C[C@@H]([C@H](CC(=O)NCCN1CCOCC1)O)NC(=O)[C@H](CCCCNC(=S)NC)NC(=O)C(CC2=CC=CC3=CC=CC=C32)CC4=CC=CC5=CC=CC=C54
SMILES CC(C)CC(C(CC(=O)NCCN1CCOCC1)O)NC(=O)C(CCCCNC(=S)NC)NC(=O)C(CC2=CC=CC3=CC=CC=C32)CC4=CC=CC5=CC=CC=C54
Canonical SMILES CC(C)CC(C(CC(=O)NCCN1CCOCC1)O)NC(=O)C(CCCCNC(=S)NC)NC(=O)C(CC2=CC=CC3=CC=CC=C32)CC4=CC=CC5=CC=CC=C54
PubChem Compound 14861443
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator